molecular formula C18H17N3OS2 B2731483 N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864855-96-9

N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No.: B2731483
CAS No.: 864855-96-9
M. Wt: 355.47
InChI Key: HIXWDEKJDQJEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H17N3OS2 and its molecular weight is 355.47. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

Research on compounds with similar chemical structures, such as N,N-dimethylacetamide, has focused on understanding their pharmacokinetics and metabolism within the human body. For instance, a study by Liukas et al. (2011) detailed the pharmacokinetics of intravenous paracetamol in elderly patients, indicating the influence of age and sex on drug metabolism and clearance Liukas et al., 2011. Such studies are crucial for understanding how similar compounds might behave in different patient demographics.

Toxicology and Safety Evaluation

Safety evaluations and toxicology studies are essential aspects of scientific research applications for chemicals and pharmaceutical compounds. For example, Perbellini et al. (2003) conducted biological monitoring to study occupational exposure to N,N-dimethylacetamide, identifying metabolites and assessing potential toxic effects Perbellini et al., 2003. Research in this area helps in assessing the safety profiles of new chemical entities and their impact on human health.

Mechanisms of Action and Therapeutic Targets

Studies on compounds with thiadiazole moieties, such as those related to the pharmacological effects of specific receptors or enzymatic pathways, can provide insights into their mechanisms of action. For instance, compounds acting on serotonergic or adrenergic systems have been explored for various therapeutic applications, suggesting potential research avenues for compounds with similar chemical structures or functional groups.

Drug Metabolites and Biomarkers

The identification of drug metabolites and their quantification can be crucial for understanding the metabolic pathways and potential biomarkers for exposure. For example, research by Welie et al. (2005) on etridiazole, a thiadiazole compound, involved identifying metabolites that could serve as tools for biological monitoring Welie et al., 2005. Such studies are instrumental in developing assays for monitoring exposure to specific compounds and assessing their pharmacokinetic profiles.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-12-8-9-13(2)15(10-12)19-16(22)11-23-18-20-17(21-24-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXWDEKJDQJEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.